molecular formula C10H8BrN3O B3263558 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one CAS No. 37626-96-3

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one

Cat. No.: B3263558
CAS No.: 37626-96-3
M. Wt: 266.09 g/mol
InChI Key: YXNFWXDDDKXLFN-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with amino, bromo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine.

    Phenylation: The phenyl group can be introduced via a cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The bromo group can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include sodium thiolate, ammonia, and sodium alkoxide.

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Thiol, amine, or alkoxide-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research and validation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    4-Amino-5-iodo-2-phenylpyridazin-3(2H)-one: Similar structure with an iodine atom instead of bromine.

    4-Amino-5-methyl-2-phenylpyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. The bromo group can also be a useful handle for further functionalization through substitution reactions.

Properties

IUPAC Name

4-amino-5-bromo-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNFWXDDDKXLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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